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Abstract
1,3-Dibromotetrafluorobenzene (CAS No. 1559-87-1) is a synthetically versatile, halogenated

aromatic compound that serves as a critical building block in advanced materials science and

medicinal chemistry. The strategic placement of two bromine atoms on a tetrafluorinated

benzene core imparts unique reactivity, making it an essential intermediate for the synthesis of

complex molecules such as fluorinated liquid crystals, active pharmaceutical ingredients (APIs),

and agrochemicals.[1] The electron-withdrawing nature of the fluorine atoms significantly

influences the reactivity of the carbon-bromine bonds, rendering them amenable to a wide

range of transformations, including palladium-catalyzed cross-coupling reactions and the

formation of organometallic reagents.[2] This guide provides a comprehensive overview of the

physicochemical properties, spectroscopic signature, key synthetic applications, and safe

handling protocols for 1,3-dibromotetrafluorobenzene, offering field-proven insights for its

effective utilization in research and development.

Physicochemical and Spectroscopic Profile
A thorough understanding of the physical properties of a reagent is paramount for designing

and executing successful synthetic protocols, ensuring proper handling, and defining storage

conditions.
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Physical and Chemical Properties
1,3-Dibromotetrafluorobenzene is a colorless to light yellow liquid at room temperature,

characterized by high density and thermal stability.[1][3] Its properties are summarized in the

table below.

Property Value Source(s)

CAS Number 1559-87-1 [3][4]

Molecular Formula C₆Br₂F₄ [4]

Molecular Weight 307.87 g/mol [3]

Appearance
Clear, colorless to light yellow

liquid
[1][4]

Boiling Point ~200 °C [3]

Density ~2.18 - 2.24 g/mL at 25 °C [1][3]

Refractive Index (n20/D) ~1.516 - 1.520 [3][4]

Flash Point 92.2 °C (198.0 °F) - closed cup [5]

Purity (typical) ≥98% (GC) [1]

Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 1,3-
dibromotetrafluorobenzene. While specific spectra for this exact compound are not widely

published, its expected spectroscopic features can be reliably predicted based on its structure

and data from analogous compounds.

¹⁹F NMR: As a fluorinated aromatic compound, ¹⁹F NMR is a primary characterization

technique. The spectrum is expected to show two distinct multiplets in the aromatic fluorine

region (typically -110 to -180 ppm relative to CFCl₃).[5][6] The chemical shifts and coupling

patterns (JFF) are dictated by the relative positions of the fluorine atoms to each other and to

the bromine substituents.
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¹³C NMR: The ¹³C NMR spectrum will display characteristic C-F and C-Br couplings. Due to

the molecule's symmetry, three signals are expected for the aromatic carbons. Two signals

will correspond to the fluorine-bearing carbons and will appear as complex multiplets due to

C-F coupling. The third signal, corresponding to the bromine-bearing carbons, will also be

influenced by coupling to adjacent fluorine atoms.

Mass Spectrometry (EI-MS): The electron ionization mass spectrum is expected to show a

prominent molecular ion peak cluster (M, M+2, M+4) with a characteristic 1:2:1 intensity

ratio, which is indicative of the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).[7][8]

Key fragmentation pathways would likely involve the sequential loss of bromine atoms (M-Br)

and potentially the elimination of C-F fragments.

Synthesis and Reactivity
The utility of 1,3-dibromotetrafluorobenzene stems from the distinct reactivity of its C-Br

bonds, which can be selectively functionalized, often leaving the highly stable C-F bonds intact.

Synthesis
The synthesis of polybrominated polyfluoroaromatic compounds is typically achieved through

the direct bromination of the corresponding polyfluorinated benzene precursors. For instance,

isomeric dibromotetrafluorobenzenes can be prepared by reacting tetrafluorobenzene with

bromine in the presence of 65% oleum (a solution of SO₃ in sulfuric acid), which acts as a

catalyst and oxidizing agent.[9][10] The specific isomer distribution depends on the reaction

conditions and the substitution pattern of the starting material.

Key Reactions and Methodologies
The two bromine atoms on the tetrafluorobenzene ring serve as versatile handles for

constructing more complex molecular architectures. They can participate in a variety of

transformations, most notably palladium-catalyzed cross-coupling reactions and the formation

of organometallic intermediates.

The C(sp²)-Br bonds of 1,3-dibromotetrafluorobenzene are ideal sites for palladium-

catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings. These reactions are

cornerstones of modern organic synthesis, particularly in drug discovery for the construction of

biaryl and aryl-alkyne scaffolds.[11][12]
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Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the monocoupling of an arylboronic acid with

1,3-dibromotetrafluorobenzene. The choice of a ligand-free system or one with bulky

phosphine ligands is critical for achieving high yields and preventing catalyst decomposition.

[13][14]

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), combine 1,3-dibromotetrafluorobenzene (1.0 mmol), the desired arylboronic

acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an

aqueous solution of Na₂CO₃ (2M, 2.0 mmol) or K₃PO₄ (2.0 mmol).

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water

(e.g., 4:1 v/v, 10 mL). The biphasic system is often crucial for facilitating the transmetalation

step.

Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the

reaction progress by TLC or GC-MS.

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with

ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄,

filter, and concentrate under reduced pressure. Purify the crude product by column

chromatography on silica gel.

The causality behind this setup is a self-validating system. The inert atmosphere protects the

Pd(0) catalyst from oxidation.[14] The base is essential for activating the boronic acid to form a

more nucleophilic boronate species, which facilitates the transmetalation step onto the

palladium center.[9] Water often accelerates this step. The choice of solvent and temperature is

optimized to ensure all components remain in solution and the catalytic cycle proceeds

efficiently.

Diagram: The Suzuki-Miyaura Catalytic Cycle
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Catalytic Cycle
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(Arylboronic Acid)Base (e.g., Na₂CO₃) Activation

Fig. 1: Catalytic cycle for the Suzuki-Miyaura reaction.

Click to download full resolution via product page

Caption: Fig. 1: Catalytic cycle for the Suzuki-Miyaura reaction.

The C-Br bonds can undergo metal-halogen exchange to form highly reactive organolithium or

Grignard reagents. This transformation converts the electrophilic aromatic carbon into a potent

nucleophile, enabling the formation of C-C, C-Si, or other C-heteroatom bonds upon reaction

with suitable electrophiles.

Causality in Regioselectivity: When using one equivalent of an organolithium reagent (like n-

BuLi) or magnesium metal, the reaction will typically occur at one of the two bromine sites. Due

to the symmetrical nature of the starting material, this leads to a single initial product. Forming

the di-Grignard or di-lithio species requires careful control of stoichiometry and conditions to

avoid side reactions.[15] The electron-withdrawing fluorine atoms stabilize the resulting

carbanion, facilitating the metal-halogen exchange.

Representative Protocol: Grignard Reagent Formation and Trapping

Initiation: Place magnesium turnings (1.1 mmol) in an oven-dried, three-necked flask

equipped with a condenser, dropping funnel, and magnetic stirrer under an inert atmosphere.
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Add a small volume of anhydrous THF or diethyl ether. A crystal of iodine can be added to

activate the magnesium surface.

Reagent Formation: Dissolve 1,3-dibromotetrafluorobenzene (1.0 mmol) in anhydrous

THF. Add a small portion of this solution to the magnesium suspension and warm gently to

initiate the reaction, which is indicated by bubbling and turbidity. Once initiated, add the

remaining solution dropwise at a rate that maintains a gentle reflux.[10]

Reaction with Electrophile: After the Grignard reagent has formed (typically after stirring for

1-2 hours at reflux), cool the solution to 0 °C. Add a solution of the desired electrophile (e.g.,

benzaldehyde, 1.0 mmol) in anhydrous THF dropwise.

Quenching and Workup: Allow the reaction to warm to room temperature and stir until

complete. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

Extract the product with diethyl ether, wash the organic layer with brine, dry over MgSO₄,

and purify by standard methods.

Diagram: Grignard/Lithiation Workflow
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1,3-Dibromotetrafluorobenzene

Metal-Halogen Exchange

Grignard Reagent
(ArF-MgBr)

 + Mg
 in THF/Ether

Organolithium
(ArF-Li)

 + n-BuLi
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Functionalized Product
(ArF-E)

Fig. 2: Workflow for organometallic reagent formation.
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Caption: Fig. 2: Workflow for organometallic reagent formation.

Applications in Technology and Discovery
The unique properties of 1,3-dibromotetrafluorobenzene make it a valuable precursor in

several high-technology and research-intensive fields.

Fluorinated Liquid Crystals: This is a primary application area. The incorporation of a

tetrafluorinated benzene core into liquid crystal structures is a well-established strategy to

modulate key electro-optical properties, such as dielectric anisotropy and viscosity.[2][16]

1,3-Dibromotetrafluorobenzene serves as a rigid, polarizable core from which complex

liquid crystal architectures can be synthesized via sequential cross-coupling reactions.[17]

The fluorine atoms enhance the material's chemical and thermal stability.[14]
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Drug Discovery and Agrochemicals: The tetrafluorophenyl motif is increasingly recognized as

a beneficial structural element in bioactive molecules. Fluorine substitution can enhance

metabolic stability, binding affinity, and membrane permeability. 1,3-
Dibromotetrafluorobenzene provides a scaffold to introduce this motif and allows for the

divergent synthesis of libraries of potential drug candidates or pesticides through

functionalization at the bromine positions.[1][18]

Supramolecular Chemistry: The compound has been utilized in the synthesis of halogen-

bonded adducts.[2][16] The electrophilic regions on the bromine atoms (σ-holes) can form

non-covalent interactions with Lewis bases, enabling the construction of ordered

supramolecular structures through techniques like in situ cryocrystallization.[17]

Safety and Handling
As with any laboratory chemical, proper handling of 1,3-dibromotetrafluorobenzene is

essential to ensure personnel safety. It is classified as a combustible liquid and causes skin,

eye, and respiratory irritation.[5]
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Hazard Category
GHS Classification & Precautionary
Statements

Health Hazards

H315: Causes skin irritation.[5]H319: Causes

serious eye irritation.[5]H335: May cause

respiratory irritation.[5]Signal Word: Warning

Physical Hazards Combustible Liquid: Storage Class Code 10.[5]

Personal Protective Equipment (PPE)

Wear protective gloves, chemical safety goggles

(eyeshields), and a lab coat. Use in a well-

ventilated fume hood.[5]

Handling & Storage

Store in a tightly closed container in a cool, dry,

and well-ventilated area. Keep away from

oxidizing agents and sources of ignition.[2][7]

First Aid

Skin Contact: Wash with plenty of soap and

water.[7]Eye Contact: Rinse cautiously with

water for several minutes. Remove contact

lenses, if present and easy to do. Continue

rinsing.[7]Inhalation: Remove person to fresh air

and keep comfortable for breathing.[7]

Conclusion
1,3-Dibromotetrafluorobenzene is a high-value chemical intermediate whose utility is rooted

in the predictable and versatile reactivity of its carbon-bromine bonds, contrasted with the

stability of its fluorinated core. Its significance in the synthesis of fluorinated liquid crystals is

well-documented, and its potential as a foundational building block in medicinal chemistry and

other areas of materials science continues to be explored. By understanding its fundamental

properties and leveraging established synthetic methodologies such as palladium-catalyzed

cross-coupling and organometallic chemistry, researchers can effectively harness the potential

of this powerful reagent to construct novel and complex molecular systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.colorado.edu/lab/nmr/sites/default/files/attached-files/19f_nmr_reference_standards_0.pdf
https://www.colorado.edu/lab/nmr/sites/default/files/attached-files/19f_nmr_reference_standards_0.pdf
https://www.colorado.edu/lab/nmr/sites/default/files/attached-files/19f_nmr_reference_standards_0.pdf
https://www.colorado.edu/lab/nmr/sites/default/files/attached-files/19f_nmr_reference_standards_0.pdf
https://www.colorado.edu/lab/nmr/sites/default/files/attached-files/19f_nmr_reference_standards_0.pdf
https://m.chemicalbook.com/SpectrumEN_1435-51-4_13CNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dibromobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dibromobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dibromobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dibromobenzene
https://www.benchchem.com/product/b7724013?utm_src=pdf-body
https://www.benchchem.com/product/b7724013?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7724013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. web.mnstate.edu [web.mnstate.edu]

2. 1,3-Dibromo-5-fluorobenzene(1435-51-4) 13C NMR [m.chemicalbook.com]

3. 1,3-DIBROMOTETRAFLUOROBENZENE | 1559-87-1 [chemicalbook.com]

4. 1,3-Dibromotetrafluorobenzene, 98+% 25 g | Request for Quote | Thermo Scientific
Chemicals [thermofisher.com]

5. colorado.edu [colorado.edu]

6. alfa-chemistry.com [alfa-chemistry.com]

7. 1,3-Dibromobenzene | C6H4Br2 | CID 7927 - PubChem [pubchem.ncbi.nlm.nih.gov]

8. Benzene, 1,3-dibromo- [webbook.nist.gov]

9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-
binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

10. chem.libretexts.org [chem.libretexts.org]

11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable,
Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene:
Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC
[pmc.ncbi.nlm.nih.gov]

13. rsc.org [rsc.org]

14. Yoneda Labs [yonedalabs.com]

15. d-nb.info [d-nb.info]

16. depts.washington.edu [depts.washington.edu]

17. uwindsor.ca [uwindsor.ca]

18. ias.ac.in [ias.ac.in]

To cite this document: BenchChem. [1,3-Dibromotetrafluorobenzene CAS number 1559-87-
1]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7724013#1-3-dibromotetrafluorobenzene-cas-
number-1559-87-1]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://web.mnstate.edu/jasperse/chem365/grignard.pdf
https://m.chemicalbook.com/SpectrumEN_1435-51-4_13CNMR.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3361942.htm
https://www.thermofisher.com/order/catalog/product/A17392.14
https://www.thermofisher.com/order/catalog/product/A17392.14
https://www.colorado.edu/lab/nmr/sites/default/files/attached-files/19f_nmr_reference_standards_0.pdf
https://www.alfa-chemistry.com/organo-fluoro-chem/19f-nmr-chemical-shift-table.html
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dibromobenzene
https://webbook.nist.gov/cgi/cbook.cgi?ID=C108361&Mask=200
https://pmc.ncbi.nlm.nih.gov/articles/PMC4718143/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4718143/
https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/The_Synthesis_and_Characterization_of_Carbonyl_Compounds/7%3A_The_Grignard_Reaction_(Experiment)
https://pmc.ncbi.nlm.nih.gov/articles/PMC6644404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6644404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6273304/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6273304/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6273304/
https://www.rsc.org/suppdata/gc/c4/c4gc02522a/c4gc02522a1.pdf
https://www.yonedalabs.com/post/suzuki-miyaura-cross-coupling-practical-guide/
https://d-nb.info/1377545156/34
http://depts.washington.edu/eooptic/members/Group%20members/SamyPapers/SonoOL2003.pdf
https://www.uwindsor.ca/people/jgreen/sites/uwindsor.ca.people.jgreen/files/directed_metallation.pdf
https://www.ias.ac.in/article/fulltext/jcsc/093/04/0625-0634
https://www.benchchem.com/product/b7724013#1-3-dibromotetrafluorobenzene-cas-number-1559-87-1
https://www.benchchem.com/product/b7724013#1-3-dibromotetrafluorobenzene-cas-number-1559-87-1
https://www.benchchem.com/product/b7724013#1-3-dibromotetrafluorobenzene-cas-number-1559-87-1
https://www.benchchem.com/product/b7724013#1-3-dibromotetrafluorobenzene-cas-number-1559-87-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7724013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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